5-环庚基-1,4,5,6-四氢-1,3,5-三嗪-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

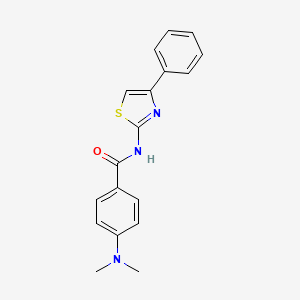

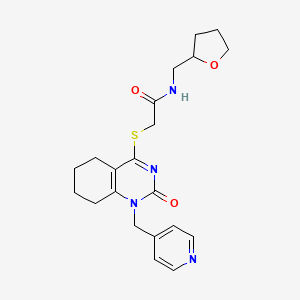

5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a chemical compound . It is a member of the 1,3,5-triazine family, which are heterocyclic compounds with three nitrogen atoms in the ring .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often involves reactions with dithiols or amines . A mixture of the compound, the corresponding dithiol or amine, and anhydrous potassium carbonate in acetone is stirred at room temperature until the initial compounds disappear .Chemical Reactions Analysis

Triazines and tetrazines, including 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .科学研究应用

合成和抗氧化剂评价

研究探索了与 1,2,4-三唑化合物相连的新型衍生物的合成及其抗氧化性能。例如,衍生物通过多步反应合成,导致使用各种分析法评估其体外抗氧化活性的化合物。这些研究突出了该化合物在制造抗氧化剂中的潜力 (S. Maddila 等人,2015)。

光诱导自循环氧化

另一个研究方向涉及相关化合物的合成和性质,重点关注它们进行光诱导自循环氧化胺的能力。这项工作展示了化合物在氧化过程中的效用,为有机合成方法做出了贡献 (Makoto Nitta 等人,2005)。

氢-1,3-二嗪的形成

对苯并[环庚]衍生物与 α,γ-二胺反应的研究表明氢-1,3-二嗪的形成,偏离了预期的产物。这项研究增加了对特定条件下化学反应性和产物形成的理解 (O. Sato 等人,1998)。

新型多齿配体的原位形成

金属盐与源自三氯氰尿酸的特定配体的反应研究导致了新型多齿配体的原位形成。这项研究对于开发具有催化和材料科学潜在应用的络合物的开发具有重要意义 (R. A. Coxall 等人,2000)。

未来方向

The future directions of research on 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol and similar compounds could involve further exploration of their biological activity and potential applications . For example, triazine and tetrazine derivatives have been identified as having potential applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

属性

IUPAC Name |

5-cycloheptyl-1,3,5-triazinane-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3S/c14-10-11-7-13(8-12-10)9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKACMXRNUPFBKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CNC(=S)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2838367.png)

![(4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-ethoxyphenyl)methanone](/img/structure/B2838368.png)

![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2838373.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838375.png)

![N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2838380.png)